3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione
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Overview
Description
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound that features a benzothiazole core linked to a piperazine moiety substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable halogenated precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dichlorophenyl)piperazine: Shares the piperazine and dichlorophenyl moieties but lacks the benzothiazole core.
3,4-dichlorophenylpiperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione is unique due to the combination of its benzothiazole core and the dichlorophenyl-substituted piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S2/c19-14-6-5-13(11-15(14)20)22-9-7-21(8-10-22)12-23-16-3-1-2-4-17(16)25-18(23)24/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUNJDVRVWNCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3SC2=S)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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